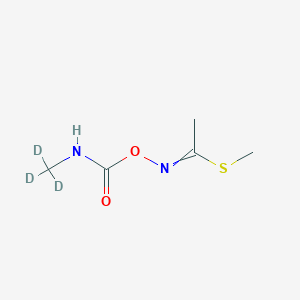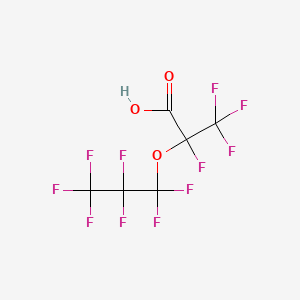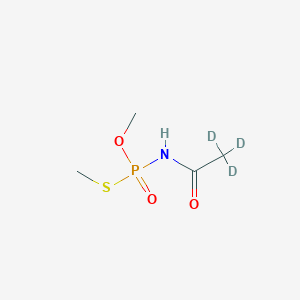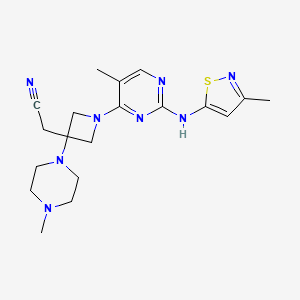
Kresoxim-methyl-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kresoxim-methyl-d7 is a deuterated form of kresoxim-methyl, a strobilurin fungicide. It is primarily used as an internal standard for the quantification of kresoxim-methyl by gas chromatography or liquid chromatography-mass spectrometry. Kresoxim-methyl itself is known for its broad-spectrum fungicidal activity, inhibiting mitochondrial respiration in fungal cells .
Méthodes De Préparation
The synthesis of kresoxim-methyl-d7 involves the incorporation of deuterium atoms into the kresoxim-methyl molecule. This can be achieved through various synthetic routes, typically involving the use of deuterated reagents. The industrial production of this compound follows similar principles but on a larger scale, ensuring high purity and consistency for analytical applications .
Analyse Des Réactions Chimiques
Kresoxim-methyl-d7, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Under specific conditions, this compound can be reduced to simpler compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Applications De Recherche Scientifique
Kresoxim-methyl-d7 is extensively used in scientific research, particularly in the fields of chemistry and biology. Its primary application is as an internal standard in analytical chemistry, where it helps in the accurate quantification of kresoxim-methyl in various samples. This is crucial for studies involving environmental monitoring, food safety, and pesticide residue analysis. Additionally, this compound is used in studies investigating the biochemical pathways and environmental fate of strobilurin fungicides .
Mécanisme D'action
The mechanism of action of kresoxim-methyl-d7 is similar to that of kresoxim-methyl. It inhibits mitochondrial respiration by binding to the cytochrome bc1 complex, thereby blocking electron transport and ATP synthesis in fungal cells. This leads to the disruption of energy production and ultimately the death of the fungal cells .
Comparaison Avec Des Composés Similaires
Kresoxim-methyl-d7 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Similar compounds include other strobilurin fungicides such as azoxystrobin, trifloxystrobin, and pyraclostrobin. These compounds also inhibit mitochondrial respiration but differ in their chemical structures and specific applications. This compound stands out due to its use in analytical chemistry for the precise quantification of kresoxim-methyl .
Propriétés
Formule moléculaire |
C18H19NO4 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
methyl (2Z)-2-methoxyimino-2-[2-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]methyl]phenyl]acetate |
InChI |
InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3/b19-17-/i1D3,4D,7D,8D,11D |
Clé InChI |
ZOTBXTZVPHCKPN-WAMRTUIGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OCC2=CC=CC=C2/C(=N/OC)/C(=O)OC)[2H])[2H] |
SMILES canonique |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



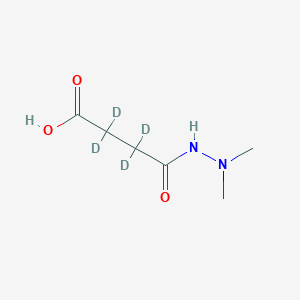
![5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one](/img/structure/B10855972.png)
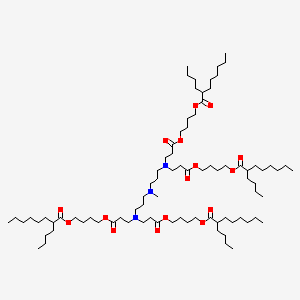


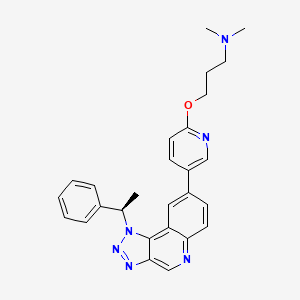
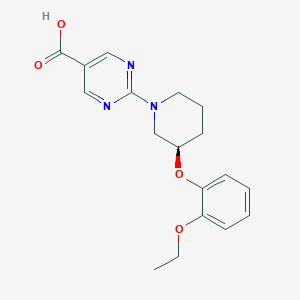

![1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol](/img/structure/B10856022.png)

